6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine
Description
6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine is a heterocyclic compound featuring an oxazolo[5,4-b]pyridine core substituted with a cyclopropyl group at position 6 and a methyl group at position 3. The cyclopropyl group likely improves metabolic stability, while the methyl group may modulate steric and electronic properties for target binding .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine |
InChI |
InChI=1S/C10H11N3O/c1-5-9-7(11)4-8(6-2-3-6)12-10(9)14-13-5/h4,6H,2-3H2,1H3,(H2,11,12) |
InChI Key |
UWCSVURXCHAGTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyclopropyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid with amines under dehydrating conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, followed by treatment with ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazolo-pyridine derivatives.
Scientific Research Applications
6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
